1-(4-NITROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-NITROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a pyridin-2-ylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-NITROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves a multi-step process. One common method includes the acylation of piperazine with 4-nitrobenzoyl chloride, followed by the alkylation of the resulting intermediate with 2-(bromomethyl)pyridine. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-NITROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Reduction: The major product is 1-(4-aminobenzoyl)-4-(2-pyridin-2-ylethyl)piperazine.
Substitution: Depending on the nucleophile, various substituted piperazine derivatives can be formed.
Scientific Research Applications
1-(4-NITROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-NITROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrobenzoyl and pyridin-2-ylethyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrobenzoyl)piperazine: Lacks the pyridin-2-ylethyl group, making it less versatile in certain applications.
4-(2-Pyridin-2-ylethyl)piperazine: Lacks the nitrobenzoyl group, which may reduce its potential for specific chemical reactions.
Uniqueness
1-(4-NITROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the presence of both the nitrobenzoyl and pyridin-2-ylethyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20N4O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H20N4O3/c23-18(15-4-6-17(7-5-15)22(24)25)21-13-11-20(12-14-21)10-8-16-3-1-2-9-19-16/h1-7,9H,8,10-14H2 |
InChI Key |
CSULHLFKADIICN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.